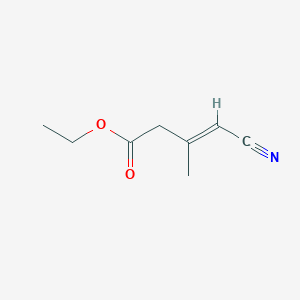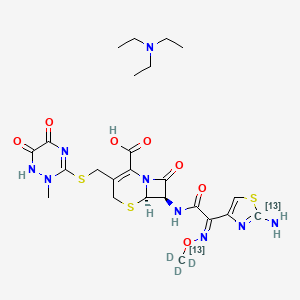
Ceftriaxone-13C2,d3 (triethylammonium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ceftriaxone-13C2,d3 (triethylammonium salt) is a labeled version of ceftriaxone, a broad-spectrum β-lactam third-generation cephalosporin antibiotic. This compound is labeled with stable isotopes of carbon (13C) and deuterium (d3), making it useful for various research applications. Ceftriaxone itself is known for its good antibacterial activity against a variety of gram-negative and gram-positive bacteria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ceftriaxone-13C2,d3 (triethylammonium salt) involves the incorporation of stable isotopes into the ceftriaxone molecule. This process typically includes the use of labeled precursors and specific reaction conditions to ensure the incorporation of 13C and d3 isotopes. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of Ceftriaxone-13C2,d3 (triethylammonium salt) involves large-scale synthesis using labeled precursors. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research use. The production methods are designed to be scalable and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
Ceftriaxone-13C2,d3 (triethylammonium salt) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of ceftriaxone, while substitution reactions may result in the formation of new ceftriaxone analogs .
Aplicaciones Científicas De Investigación
Ceftriaxone-13C2,d3 (triethylammonium salt) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the incorporation and metabolism of ceftriaxone in biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of ceftriaxone in the body.
Industry: Applied in the development of new antibiotics and the study of antibiotic resistance
Mecanismo De Acción
Ceftriaxone-13C2,d3 (triethylammonium salt) exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This leads to cell lysis and death of the bacteria .
Comparación Con Compuestos Similares
Similar Compounds
Cefotaxime: Another third-generation cephalosporin with similar antibacterial activity.
Ceftazidime: Known for its activity against Pseudomonas aeruginosa.
Cefixime: An oral third-generation cephalosporin with a similar spectrum of activity
Uniqueness
Ceftriaxone-13C2,d3 (triethylammonium salt) is unique due to its stable isotope labeling, which makes it particularly valuable for research applications. The labeled isotopes allow for precise tracking and quantification in various studies, providing insights that are not possible with unlabeled compounds .
Propiedades
Fórmula molecular |
C24H33N9O7S3 |
|---|---|
Peso molecular |
660.8 g/mol |
Nombre IUPAC |
(6R,7R)-7-[[(2Z)-2-(2-amino-(213C)1,3-thiazol-4-yl)-2-(trideuterio(113C)methoxyimino)acetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C18H18N8O7S3.C6H15N/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7;1-4-7(5-2)6-3/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32);4-6H2,1-3H3/b24-8-;/t9-,15-;/m1./s1/i2+1D3,17+1; |
Clave InChI |
UYRBPSKPRFVCOV-PMMVPKMBSA-N |
SMILES isomérico |
[2H][13C]([2H])([2H])O/N=C(/C1=CS[13C](=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC4=NC(=O)C(=O)NN4C)C(=O)O.CCN(CC)CC |
SMILES canónico |
CCN(CC)CC.CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




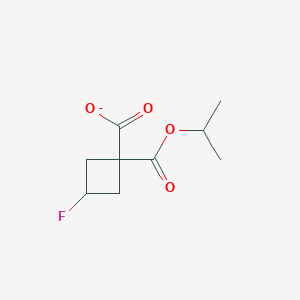

![D-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1-methyl ester](/img/structure/B12361248.png)
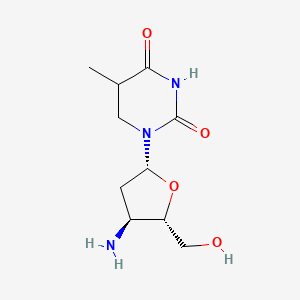
![7-bromo-4a,5,6,7,8,8a-hexahydro-1H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B12361260.png)
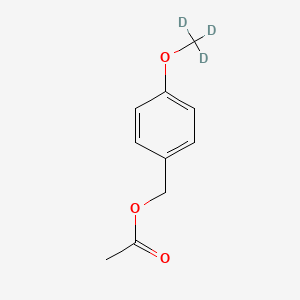
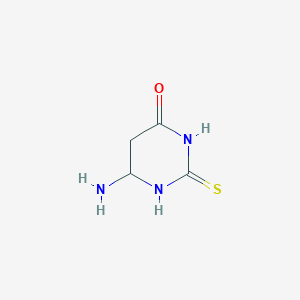
![2-[3,5-dimethyl-4-(oxetan-3-yloxy)phenyl]-5,7-dimethoxy-3H-quinazolin-4-one](/img/structure/B12361272.png)
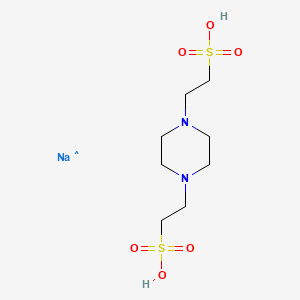

![(3S)-3-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B12361291.png)
